Cas no 73616-25-8 (1-Butyl-1H-pyrazol-3-amine)

1-Butyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-Butyl-1H-pyrazol-3-amine
- 1-butyl-1H-pyrazol-3-ylamine
- 1-Butyl-3-(1,2,4-triazol-3-yl)-harnstoff
- 1-butyl-3-(1H-[1,2,4]triazol-3-yl)-urea
- 1-Butyl-3-< 4H-1,2,4-triazol-3-yl> -harnstoff
- 1-butyl-3-amino-pyrazole
- AC1L5W6J
- AC1Q5P8S
- AR-1C2126
- CTK5H0407
- HMS2886O20
- NSC135700
- LS-06554
- 73616-25-8
- YLPPDLZIROXCKS-UHFFFAOYSA-N
- EN300-230219
- AKOS000308940
- SCHEMBL1860836
- MFCD06805166
- 1-butylpyrazol-3-amine
- ALBB-021651
- STK510079
- BBL040933
- 1H-pyrazol-3-amine, 1-butyl-
-
- MDL: MFCD06805166
- インチ: InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9)
- InChIKey: YLPPDLZIROXCKS-UHFFFAOYSA-N
- ほほえんだ: CCCCN1C=CC(=N)N1
計算された属性
- せいみつぶんしりょう: 139.110947427g/mol
- どういたいしつりょう: 139.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-Butyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230219-2.5g |
1-butyl-1H-pyrazol-3-amine |
73616-25-8 | 95% | 2.5g |
$740.0 | 2024-06-20 | |
Enamine | EN300-230219-0.05g |
1-butyl-1H-pyrazol-3-amine |
73616-25-8 | 95% | 0.05g |
$109.0 | 2024-06-20 | |
Enamine | EN300-230219-10.0g |
1-butyl-1H-pyrazol-3-amine |
73616-25-8 | 95% | 10.0g |
$1738.0 | 2024-06-20 | |
Enamine | EN300-230219-0.1g |
1-butyl-1H-pyrazol-3-amine |
73616-25-8 | 95% | 0.1g |
$163.0 | 2024-06-20 | |
Enamine | EN300-230219-5.0g |
1-butyl-1H-pyrazol-3-amine |
73616-25-8 | 95% | 5.0g |
$1195.0 | 2024-06-20 | |
Enamine | EN300-230219-1.0g |
1-butyl-1H-pyrazol-3-amine |
73616-25-8 | 95% | 1.0g |
$468.0 | 2024-06-20 | |
Chemenu | CM314796-1g |
1-Butyl-1H-Pyrazol-3-amine |
73616-25-8 | 95%+ | 1g |
$359 | 2023-02-01 | |
abcr | AB412973-5 g |
1-Butyl-1H-pyrazol-3-amine |
73616-25-8 | 5g |
€965.00 | 2022-03-02 | ||
TRC | B063105-250mg |
1-Butyl-1H-pyrazol-3-amine |
73616-25-8 | 250mg |
$ 310.00 | 2022-06-07 | ||
Ambeed | A645326-1g |
1-Butyl-1H-Pyrazol-3-amine |
73616-25-8 | 95+% | 1g |
$323.0 | 2024-04-17 |
1-Butyl-1H-pyrazol-3-amine 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
1-Butyl-1H-pyrazol-3-amineに関する追加情報
Introduction to 1-butyl-1H-pyrazol-3-amine (CAS No. 73616-25-8)
1-butyl-1H-pyrazol-3-amine is a chemical compound with the CAS registry number 73616-25-8. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 1-butyl-1H-pyrazol-3-amine consists of a pyrazole ring substituted with an amino group at position 3 and a butyl group at position 1, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of pyrazole derivatives, including 1-butyl-1H-pyrazol-3-amines, through various methodologies such as the Hantzsch dihydropyridine reaction and microwave-assisted synthesis. These methods have significantly improved the yield and purity of the compound, making it more accessible for research and industrial applications.
The chemical structure of 1-butyl-pyrazolamine plays a crucial role in its reactivity and functionality. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, exhibits unique electronic properties that make it suitable for various chemical transformations. The presence of the butyl group enhances the compound's lipophilicity, which is advantageous in drug design for improving bioavailability.
Pyrazole derivatives like 1-butyl-pyrazolamine have been extensively studied for their potential as antioxidants, anti-inflammatory agents, and anticancer drugs. Recent studies have highlighted the ability of these compounds to inhibit key enzymes involved in inflammation and oxidative stress, making them promising candidates for therapeutic interventions.
In addition to its biological applications, 1-butyl-pyrazolamine has also found utility in materials science as a precursor for the synthesis of advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable building block in the construction of functional materials with tailored properties.
The synthesis of pyrazole-based compounds, including 73616-258, often involves multi-step reactions that require precise control over reaction conditions. Researchers have developed innovative strategies, such as catalytic hydrogenation and click chemistry, to streamline the production process and enhance product quality.
Moreover, the application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of pyrazole derivatives. These studies have facilitated the design of novel analogs with improved pharmacokinetic properties and enhanced biological activity.
In conclusion, 1-butyl-pyrazolamine (CAS No. 73616258) is a versatile compound with significant potential in various fields due to its unique chemical properties and functional groups. Continued research into its synthesis, characterization, and applications will undoubtedly unlock new opportunities for its use in drug development, materials science, and beyond.
73616-25-8 (1-Butyl-1H-pyrazol-3-amine) 関連製品
- 956393-73-0(1-Propyl-1H-pyrazol-3-amine)
- 3524-17-2(1-Butyl-1H-pyrazol-5-amine)
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)
- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)
- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)
